molecular formula C19H17NO6 B2699241 Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate CAS No. 2320927-38-4

Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate

Cat. No.: B2699241
CAS No.: 2320927-38-4
M. Wt: 355.346
InChI Key: WSJDPQFXMQZOPN-UHFFFAOYSA-N
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Description

Methyl 4-[(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate is a complex organic compound that features a benzoate ester linked to a bifuran moiety through a hydroxyethyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the bifuran intermediate, which can be synthesized through a Suzuki-Miyaura coupling reaction . This intermediate is then reacted with a hydroxyethyl carbamoyl chloride under basic conditions to form the carbamoyl derivative. Finally, this intermediate is esterified with methyl 4-hydroxybenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and esterification steps, as well as the recycling of solvents and reagents to reduce waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.

    Reduction: The ester and carbamoyl groups can be reduced to their corresponding alcohols and amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives of the bifuran moiety.

    Reduction: Alcohols and amines derived from the ester and carbamoyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate involves its interaction with specific molecular targets and pathways. The bifuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxyethyl carbamoyl group may enhance the compound’s binding affinity to these targets, leading to its bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 4-[[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-24-19(23)13-6-4-12(5-7-13)18(22)20-11-14(21)15-8-9-17(26-15)16-3-2-10-25-16/h2-10,14,21H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJDPQFXMQZOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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